N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(2-Chlorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-chlorobenzoyl-substituted piperazine ring linked to a phenylacetamide core via a sulfonyl group.
Properties
IUPAC Name |
N-[4-[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-14(24)21-15-6-8-16(9-7-15)28(26,27)23-12-10-22(11-13-23)19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXMKFRMFHALHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a phenylacetamide backbone with multiple analogues but differs in substituents on the piperazine ring and sulfonyl-linked aromatic system. Key comparisons include:
Notes:
Pharmacological Activity Trends
- Analgesic Activity : Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) demonstrated analgesic efficacy comparable to paracetamol, highlighting the importance of the piperazine-sulfonyl-phenylacetamide scaffold . The target compound’s 2-chlorobenzoyl group may enhance receptor binding or metabolic stability compared to methyl-piperazine derivatives.
Physicochemical Properties
- Solubility : While direct data for the target compound is unavailable, N-(4-chlorophenyl)acetamide (CAS 1412) has documented aqueous solubility, indicating halogenation’s impact on hydrophobicity .
- Crystallography: Analogues like N-[4-(Morpholinodiazenyl)phenyl]acetamide exhibit altered bond angles due to sp² hybridization, which may influence stability and bioavailability .
Key Research Findings
Structural-Activity Relationship (SAR) :
- Substitution at the piperazine ring (e.g., 2-chlorobenzoyl vs. 3,5-dioxo groups) significantly modulates bioactivity. Electron-withdrawing groups (e.g., nitro in ) may enhance target engagement but reduce solubility.
- Sulfonyl linkages improve metabolic stability compared to thioether or amine-based connectors .
Synthetic Accessibility :
- Copper-catalyzed synthesis methods for aryl sulfonamides (e.g., compound 4o–4z ) could be adapted for the target compound, though the 2-chlorobenzoyl group may require specialized coupling reagents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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